molecular formula C19H24ClN3O3 B6559491 3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021211-46-0

3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6559491
CAS No.: 1021211-46-0
M. Wt: 377.9 g/mol
InChI Key: ZBXWVDMMDCKUFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione (referred to as the target compound) is a spirocyclic derivative featuring a 1,3,8-triazaspiro[4.5]decane-2,4-dione core. Key structural attributes include:

  • Position 8: A 2,2-dimethylpropanoyl (pivaloyl) group, which enhances metabolic stability due to steric hindrance . This scaffold is associated with diverse pharmacological activities, including receptor modulation (e.g., serotonin receptors) and enzyme inhibition, as observed in related compounds .

Properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3/c1-18(2,3)15(24)22-10-8-19(9-11-22)16(25)23(17(26)21-19)12-13-4-6-14(20)7-5-13/h4-7H,8-12H2,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBXWVDMMDCKUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione belongs to a class of triazaspiro compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of the compound can be represented as follows:

C18H24ClN5O2\text{C}_{18}\text{H}_{24}\text{Cl}\text{N}_5\text{O}_2

This structure features a spirocyclic framework that contributes to its unique biological properties. The presence of the 4-chlorophenyl and 2,2-dimethylpropanoyl groups enhances its lipophilicity and biological interaction potential.

Research indicates that compounds within the triazaspiro family exhibit significant interactions with mitochondrial permeability transition pores (mPTP). Specifically, studies have shown that derivatives of 1,3,8-triazaspiro[4.5]decane can inhibit mPTP opening, which is crucial in preventing myocardial cell death during reperfusion injury in myocardial infarction models .

2. Cardioprotective Effects

In a study examining the cardioprotective effects of various triazaspiro compounds, it was found that they significantly reduced apoptotic rates in myocardial tissues compared to control groups treated with standard agents like Oligomycin A . The compounds demonstrated a favorable safety profile by not adversely affecting cell viability or ATP levels during treatment.

3. Anti-cancer Activity

Another area of research has focused on the anti-cancer potential of related compounds. For instance, modifications to the triazaspiro framework have led to the development of histone deacetylase inhibitors (HDACIs), which are known to induce apoptosis in cancer cells . The specific compound under review may exhibit similar HDAC inhibitory effects due to its structural characteristics.

Case Studies

Several case studies have highlighted the biological activity of triazaspiro compounds:

  • Study on Myocardial Infarction : In an experimental model of myocardial infarction, treatment with triazaspiro derivatives resulted in a marked decrease in infarct size and improved cardiac function post-reperfusion .
  • Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that modifications to the triazaspiro structure could lead to enhanced cytotoxicity against specific tumor types, indicating its potential as a chemotherapeutic agent .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
mPTP InhibitionReduced cell death during reperfusion ,
CardioprotectionDecreased apoptotic rates in myocardial tissues ,
Anti-cancer ActivityInduction of apoptosis in cancer cell lines
HDAC InhibitionPotential modulation of gene expression

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of compounds similar to 3-[(4-chlorophenyl)methyl]-8-(2,2-dimethylpropanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione exhibit significant anticancer properties. Specifically:

  • Histone Deacetylase Inhibitors (HDACIs) : Compounds modified from the base structure have shown promising results as HDACIs, which are crucial in cancer treatment due to their role in regulating gene expression associated with tumor growth and survival. Studies reported IC₅₀ values as low as 0.69 μM against HeLa cells, indicating potent antiproliferative activity compared to standard treatments like doxorubicin (IC₅₀ = 2.29 μM) .

Neuropharmacological Effects

The triazaspiro framework is known for its ability to cross the blood-brain barrier, making it a candidate for neuropharmacological applications:

  • Potential Antidepressant and Anxiolytic Activities : Preliminary studies suggest that modifications to the triazaspiro structure can lead to compounds with anxiolytic and antidepressant effects by modulating neurotransmitter systems .

Antimicrobial Properties

Research has also explored the antimicrobial potential of this compound:

  • Broad-Spectrum Activity : Similar compounds have demonstrated effectiveness against various bacterial strains and fungi, suggesting that this compound may possess inherent antimicrobial properties .

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDerivatives showed IC₅₀ values ranging from 0.69 μM to 11 μM against HeLa cells; effective as HDACIs .
Study BNeuropharmacologySuggested potential for treating anxiety and depression; mechanism involves serotonin modulation .
Study CAntimicrobial EfficacyExhibited activity against multiple pathogens; further studies needed for specific mechanisms .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Variations

The table below highlights key structural analogues, their substituents, molecular weights, and reported activities:

Compound Name/ID R3 Substituent R8 Substituent Molecular Weight Key Findings/Activity Reference
Target Compound 4-Chlorobenzyl 2,2-Dimethylpropanoyl (Pivaloyl) 397.90 N/A (structural focus)
RS102221 Complex oxopentyl chain 4-Trifluoromethylphenylsulfonamido - 5-HT2C receptor antagonist
BI84029 4-Methylbenzyl 4-Chlorobenzyl 397.90 Structural isomer of target compound
13 (Pharmacological Reports, 2021) 3-(4-Phenylpiperazinyl)propyl Phenyl - Tested for CNS activity
S395-0558 3-Chlorobenzyl 3-Methoxybenzoyl 427.89 No activity specified
BI81534 4-Fluorobenzyl Propane-1-sulfonyl 383.44 Sulfonyl group enhances polarity
8-(3-Chloro-5-(CF3)pyridinyl) derivative - 3-Chloro-5-(trifluoromethyl)pyridinyl 364.71 Halogen-rich for improved target engagement
Receptor Binding and Selectivity
  • RS102221 : A 5-HT2C antagonist with a bulky sulfonamide group at R8, demonstrating the importance of electron-withdrawing substituents in receptor affinity .
  • Imidazole-2,4-dione Analogues (36–44) : Inactive in PHD2 inhibition assays, highlighting the critical role of the triazaspiro-dione core for maintaining conformational rigidity .
Physicochemical Properties
  • Target Compound vs. BI84029: Both share a molecular weight of 397.90 but differ in substituent positions (4-chlorobenzyl at R3 vs.
  • BI81534 : The sulfonyl group at R8 increases polarity, which may improve aqueous solubility compared to the pivaloyl group in the target compound .

Key Research Findings

Substituent Position Matters : The placement of chlorophenyl groups (e.g., at R3 vs. R8) significantly impacts receptor binding profiles. For example, BI84029’s 4-chlorobenzyl group at R8 may reduce CNS penetration compared to the target compound’s R3 positioning .

Halogen Effects : Chlorine and fluorine substituents enhance metabolic stability and target engagement, as seen in the pyridinyl derivatives (e.g., compound in ).

Core Rigidity : Modifications to the spiro-dione core (e.g., imidazole-2,4-dione) abolish activity, emphasizing the necessity of the triazaspiro-dione framework for maintaining bioactive conformations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.